2-Bromo-5-chloro-3-(difluoromethoxy)pyridine
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Overview
Description
2-Bromo-5-chloro-3-(difluoromethoxy)pyridine is an organic compound with the molecular formula C6H3BrClF2NO It is a pyridine derivative characterized by the presence of bromine, chlorine, and difluoromethoxy groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chloro-3-(difluoromethoxy)pyridine typically involves the halogenation of pyridine derivatives. One common method includes the reaction of 2,5-dichloropyridine with bromine in the presence of a suitable catalyst to introduce the bromine atom at the 2-position. The difluoromethoxy group can be introduced through a nucleophilic substitution reaction using a difluoromethylating agent .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. The compound is usually purified through recrystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-chloro-3-(difluoromethoxy)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or palladium on carbon.
Coupling Reactions: Catalysts like palladium acetate and ligands such as triphenylphosphine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Bromo-5-chloro-3-(difluoromethoxy)pyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the development of biologically active compounds.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-5-chloro-3-(difluoromethoxy)pyridine involves its interaction with specific molecular targets. The presence of halogen atoms and the difluoromethoxy group can influence its binding affinity and reactivity with enzymes or receptors. The compound may act as an inhibitor or modulator of certain biological pathways, depending on its structural features and the nature of its interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-chloro-5-(trifluoromethoxy)pyridine
- 5-Bromo-3-chloro-2-(difluoromethoxy)pyridine
- 4-Bromo-2-(difluoromethoxy)pyridine
Uniqueness
2-Bromo-5-chloro-3-(difluoromethoxy)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. The combination of bromine, chlorine, and difluoromethoxy groups makes it a versatile intermediate for various synthetic applications .
Properties
Molecular Formula |
C6H3BrClF2NO |
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Molecular Weight |
258.45 g/mol |
IUPAC Name |
2-bromo-5-chloro-3-(difluoromethoxy)pyridine |
InChI |
InChI=1S/C6H3BrClF2NO/c7-5-4(12-6(9)10)1-3(8)2-11-5/h1-2,6H |
InChI Key |
SMJNJGNHZICZIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1OC(F)F)Br)Cl |
Origin of Product |
United States |
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